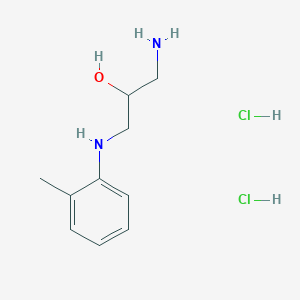
1-Amino-3-o-toluidino-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-o-toluidino-2-propanol dihydrochloride is a chemical compound with the molecular formula C10H16N2O.2Cl-H and a molecular weight of 253.20 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-o-toluidino-2-propanol dihydrochloride typically involves the reaction of o-toluidine with 2-propanol. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt . The process can be carried out under controlled temperature and pressure to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-o-toluidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines.
Scientific Research Applications
1-Amino-3-o-toluidino-2-propanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-o-toluidino-2-propanol dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(dimethylamino)-2-propanol dihydrochloride
- 3-(dimethylamino)-2,2-dimethyl-1-phenyl-1-propanol hydrochloride
- 1-(benzhydryloxy)-3-(dimethylamino)-2-propanol hydrochloride
Uniqueness
1-Amino-3-o-toluidino-2-propanol dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
20013-84-7 |
|---|---|
Molecular Formula |
C10H18Cl2N2O |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-amino-3-(2-methylanilino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-8-4-2-3-5-10(8)12-7-9(13)6-11;;/h2-5,9,12-13H,6-7,11H2,1H3;2*1H |
InChI Key |
HKYOKJYIXHXFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















